molecular formula C24H44Cl2N4NiO8 B14331885 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate CAS No. 106859-37-4

2-Isocyano-2-methylbutane;nickel(2+);diperchlorate

Cat. No.: B14331885
CAS No.: 106859-37-4
M. Wt: 646.2 g/mol
InChI Key: RCVUMBRGCRVPLS-UHFFFAOYSA-L
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Description

2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is a coordination compound with the molecular formula C24H44Cl2N4NiO8. It is composed of nickel(2+) ions coordinated with 2-isocyano-2-methylbutane ligands and diperchlorate anions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate typically involves the reaction of nickel(2+) salts with 2-isocyano-2-methylbutane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isocyano-2-methylbutane;nickel(2+);diperchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of nickel, while substitution reactions can yield new coordination compounds with different ligands .

Scientific Research Applications

2-Isocyano-2-methylbutane;nickel(2+);diperchlorate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isocyano-2-methylbutane;nickel(2+);diperchlorate involves its ability to coordinate with various ligands and undergo redox reactions. The nickel(2+) ions serve as the central metal atoms, while the 2-isocyano-2-methylbutane ligands provide stability and reactivity. The diperchlorate anions balance the charge and contribute to the compound’s overall stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyano-2-methylbutane;nickel(2+);diperchlorate is unique due to its specific ligand arrangement and the presence of diperchlorate anions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

106859-37-4

Molecular Formula

C24H44Cl2N4NiO8

Molecular Weight

646.2 g/mol

IUPAC Name

2-isocyano-2-methylbutane;nickel(2+);diperchlorate

InChI

InChI=1S/4C6H11N.2ClHO4.Ni/c4*1-5-6(2,3)7-4;2*2-1(3,4)5;/h4*5H2,1-3H3;2*(H,2,3,4,5);/q;;;;;;+2/p-2

InChI Key

RCVUMBRGCRVPLS-UHFFFAOYSA-L

Canonical SMILES

CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].CCC(C)(C)[N+]#[C-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2]

Origin of Product

United States

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